1-(2-(Difluoromethoxy)-5-mercaptophenyl)propan-1-one
CAS No.:
Cat. No.: VC18853800
Molecular Formula: C10H10F2O2S
Molecular Weight: 232.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F2O2S |
|---|---|
| Molecular Weight | 232.25 g/mol |
| IUPAC Name | 1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-1-one |
| Standard InChI | InChI=1S/C10H10F2O2S/c1-2-8(13)7-5-6(15)3-4-9(7)14-10(11)12/h3-5,10,15H,2H2,1H3 |
| Standard InChI Key | LUSJSUUCBVFRON-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C=CC(=C1)S)OC(F)F |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound’s IUPAC name, 1-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-1-one, reflects its substituent arrangement (Figure 1). The phenyl ring features a difluoromethoxy (-OCFH) group at the 2-position and a mercapto group at the 5-position, while the propan-1-one moiety () is attached to the ring’s 1-position. Key structural identifiers include:
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SMILES:
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InChIKey:
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Canonical SMILES: .
The difluoromethoxy group enhances metabolic stability and lipophilicity, while the mercapto group enables disulfide formation and metal coordination.
Spectroscopic and Computational Data
Computational studies predict a planar phenyl ring with slight distortion due to steric interactions between substituents. Infrared (IR) spectroscopy would reveal characteristic stretches for the carbonyl (), C-F (), and S-H () groups. Nuclear magnetic resonance (NMR) signals are anticipated at:
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: , , , .
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: (doublet for ).
Synthesis and Optimization
Synthetic Routes
The synthesis involves sequential functionalization of the phenyl ring (Table 1):
Table 1: Common Synthesis Methods
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Difluoromethylation | , Pd(OAc), DMF, 80°C | 65% |
| 2 | Thiolation | , EtOH, reflux | 70% |
| 3 | Ketone Formation | Friedel-Crafts acylation, AlCl, 0°C | 55% |
The difluoromethylation step employs palladium catalysis to introduce the -OCFH group, followed by thiolation via nucleophilic aromatic substitution. Friedel-Crafts acylation finalizes the propan-1-one structure.
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at .
Physicochemical Properties
Solubility and Stability
The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Aqueous solubility is limited (), favoring membrane permeability. Stability studies indicate decomposition at >150°C and sensitivity to light, necessitating storage at -20°C under inert gas.
Reactivity Profile
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Mercapto Group: Oxidizes to disulfides () under aerobic conditions.
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Ketone: Undergoes nucleophilic addition (e.g., Grignard reactions) and reduction to secondary alcohols.
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Difluoromethoxy Group: Resists hydrolysis at physiological pH, enhancing in vivo stability.
Biological Activity and Applications
Enzyme Inhibition
In silico docking studies suggest binding to cysteine proteases (e.g., caspase-3) via covalent thiol-ketone interactions. IC values of against SARS-CoV-2 main protease highlight antiviral potential.
Antimicrobial Effects
The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) by disrupting thiol-dependent redox pathways.
Proteomics Research
As a thiol-reactive probe, it labels proteins for mass spectrometry analysis, enabling identification of cysteine-rich targets.
Comparative Analysis with Analogues
Table 2: Structural Analogues and Properties
| Compound | Molecular Formula | Key Differences | Bioactivity |
|---|---|---|---|
| 1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one | Difluoromethoxy at 4-position | Caspase-3 inhibition | |
| 1-(2-Mercaptophenyl)propan-2-one | Lacks fluorine substituents | Antifungal | |
| 2-Mercaptoacetophenone | Shorter alkyl chain | Organic synthesis |
The 2-(difluoromethoxy)-5-mercapto substitution confers enhanced metabolic stability and target affinity compared to non-fluorinated analogues.
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